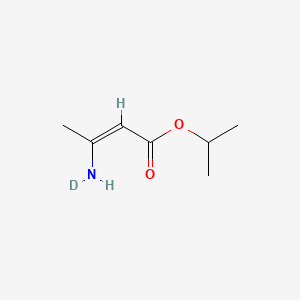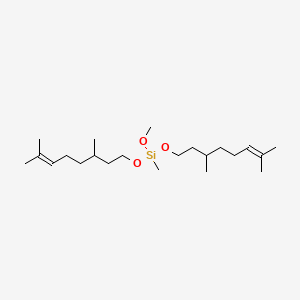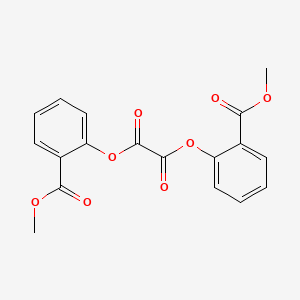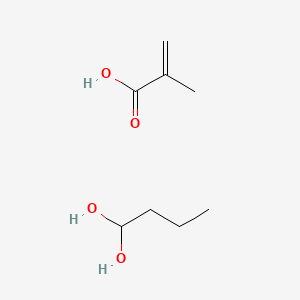
Trisodium naphthalenetrisulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium naphthalenetrisulphonate is a chemical compound with the molecular formula C10H5Na3O9S3. It is a trisodium salt of naphthalene-1,3,6-trisulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trisodium naphthalenetrisulphonate is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the trisodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide. The product is purified through crystallization and filtration processes to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Trisodium naphthalenetrisulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene tetracarboxylic acid.
Reduction: Reduction reactions can convert it back to naphthalene.
Substitution: It can undergo electrophilic substitution reactions due to the presence of sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products Formed:
Oxidation: Naphthalene tetracarboxylic acid.
Reduction: Naphthalene.
Substitution: Various substituted naphthalene derivatives
Applications De Recherche Scientifique
Trisodium naphthalenetrisulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a staining agent in biological assays.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is used in the production of dyes, pigments, and as a dispersing agent in various industrial processes
Mécanisme D'action
The mechanism of action of trisodium naphthalenetrisulphonate involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating reactions such as catalysis and molecular binding. The pathways involved include the activation of sulfonic acid groups, which enhance the compound’s reactivity in various chemical processes .
Comparaison Avec Des Composés Similaires
- Trisodium naphthalene-1,3,6-trisulfonate
- Trisodium naphthalene-2,7-disulfonate
- Trisodium naphthalene-1,5-disulfonate
Comparison: Trisodium naphthalenetrisulphonate is unique due to its three sulfonic acid groups, which provide higher solubility and reactivity compared to disulfonated naphthalene derivatives. This makes it more effective in applications requiring strong ionic interactions and high solubility .
Propriétés
Numéro CAS |
26856-59-7 |
|---|---|
Formule moléculaire |
C10H5Na3O9S3 |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
trisodium;naphthalene-1,2,3-trisulfonate |
InChI |
InChI=1S/C10H8O9S3.3Na/c11-20(12,13)8-5-6-3-1-2-4-7(6)9(21(14,15)16)10(8)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;/q;3*+1/p-3 |
Clé InChI |
RHZZVWTVJHZKAH-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione](/img/structure/B12666016.png)




![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate](/img/structure/B12666038.png)
